3,6-dimethoxypyridazine-4-carboxylic Acid
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Overview
Description
3,6-Dimethoxypyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 89694-24-6 . It has a molecular weight of 184.15 and its IUPAC name is 3,6-dimethoxy-4-pyridazinecarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3H,1-2H3,(H,10,11)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.15 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Biomass-Derived Chemicals and Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, serves as a versatile building block in drug synthesis due to its carbonyl and carboxyl functional groups. This flexibility allows for the creation of a variety of value-added chemicals, including medicinally active functional groups such as pyridazine, through processes like acylation and esterification. These derivatives play a crucial role in drug synthesis, offering benefits like cost reduction and simplification of synthesis steps. The application of LEV in cancer treatment and medical materials demonstrates its significant potential in medicine, underlining the importance of biomass-derived chemicals in developing more efficient and cleaner drug synthesis methods (Zhang et al., 2021).
Antioxidant and Antimicrobial Activities
Carboxylic acids, particularly those derived from plants, exhibit notable biological activities, including antioxidant and antimicrobial effects. The structure of these acids, such as benzoic acid and cinnamic acid derivatives, plays a pivotal role in their bioactivity. These compounds demonstrate a range of effects from antimicrobial to anticancer properties, indicating the potential of carboxylic acids in therapeutic applications. The exploration of structure-activity relationships (SARs) among these acids can provide insights into developing more effective antioxidants and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).
Synthetic Applications and Methodologies
The synthesis of complex molecules often involves carboxylic acid derivatives as key intermediates. Recent advancements in synthetic methodologies have highlighted the significance of carboxylic acids and their derivatives in constructing medicinally relevant compounds. This includes novel synthetic routes for the formation of heterocycles, demonstrating the versatility and importance of carboxylic acid chemistry in drug discovery and development. The exploration of new bioisosteres for carboxylic acids aims to overcome challenges related to toxicity, metabolic stability, and membrane permeability, showcasing the continuous innovation required in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Extraction and Recovery of Carboxylic Acids
The extraction and recovery of carboxylic acids from aqueous streams are critical in producing bio-based chemicals. Advanced solvent systems, including ionic liquids and composite solvents, have been developed to improve the efficiency of carboxylic acid recovery through liquid-liquid extraction (LLX). These innovations address the challenges of recovering carboxylic acids from dilute solutions, highlighting the importance of solvent selection and regeneration strategies in the sustainable production of bio-based chemicals (Sprakel & Schuur, 2019).
Safety and Hazards
3,6-Dimethoxypyridazine-4-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
3,6-dimethoxypyridazine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYDHWMGJRWEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375501 |
Source
|
Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-24-6 |
Source
|
Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethoxypyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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